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Technical Guide: Discovery and Initial Screening of a Novel EGFR Inhibitor

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Compound of Interest		
Compound Name:	EGFR-IN-147	
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Disclaimer: Initial searches for a compound specifically named "**EGFR-IN-147**" did not yield any publicly available information. Therefore, this document serves as an in-depth technical guide using a representative irreversible EGFR inhibitor, CHMFL-EGFR-26, as a surrogate to illustrate the requested content and format. All data and methodologies presented herein are based on published findings for CHMFL-EGFR-26.

This guide provides a comprehensive overview of the discovery, initial screening, and characterization of CHMFL-EGFR-26, a potent and selective irreversible inhibitor of EGFR mutants. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to EGFR and Drug Resistance

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Activating mutations in the EGFR gene, such as exon 19 deletions (del19) and the L858R point mutation, are found in a significant subset of non-small cell lung cancer (NSCLC) patients.[3] First-generation EGFR tyrosine kinase inhibitors (TKIs), like gefitinib and erlotinib, have shown significant clinical efficacy in these patients.[3] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation, T790M, in the EGFR kinase domain.[3] This has driven the development of next-generation inhibitors that can effectively target these resistant mutations.



CHMFL-EGFR-26 was discovered as a highly potent, irreversible EGFR inhibitor that is particularly effective against EGFR mutants, including those with the T790M resistance mutation.[3] Its discovery was initiated from the screening of ibrutinib, a known BTK kinase inhibitor that showed moderate activity against the EGFR T790M mutant.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial screening and characterization of CHMFL-EGFR-26.

Table 1: Biochemical Inhibitory Activity of CHMFL-EGFR-26

Target Kinase	IC50 (nM)
EGFR T790M	19
EGFR WT	71
EGFR L858R	215

Data sourced from enzymatic inhibition assays.[3]

Table 2: Cellular Anti-proliferative Activity of CHMFL-EGFR-26

Cell Line	EGFR Status	IC50 (nM)
H1975	L858R/T790M	-
PC-9	del19	-

Specific IC50 values for cell lines were not provided in the initial abstract but the compound showed highly potent anti-proliferative efficacy.[3]

Table 3: Kinase Selectivity Profile of CHMFL-EGFR-26



Parameter	Value
Number of Kinases/Mutants Tested	468
S score (1)	0.02

A lower S score indicates higher selectivity.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay

The enzymatic inhibitory activity of CHMFL-EGFR-26 against various EGFR isoforms was determined using the SelectScreen® technology from Life Technologies.[3] This assay platform typically utilizes ATP-competitive binding or phosphorylation assays to measure the potency of a compound against a purified kinase.

- Principle: Measurement of the compound's ability to inhibit the phosphorylation of a substrate by the target kinase.
- Procedure (General):
 - Purified recombinant EGFR kinase (WT, L858R, T790M) is incubated with a specific substrate and ATP.
 - CHMFL-EGFR-26 is added at varying concentrations.
 - The reaction is allowed to proceed for a defined period at a controlled temperature.
 - The extent of substrate phosphorylation is quantified, often using methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based ATP detection.
 - IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay



The anti-proliferative effects of CHMFL-EGFR-26 on NSCLC cell lines were assessed to determine its cellular potency.

- Principle: Measurement of cell viability or metabolic activity after treatment with the compound.
- Procedure (General):
 - NSCLC cells (e.g., H1975 for L858R/T790M, PC-9 for del19) are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a serial dilution of CHMFL-EGFR-26 for a specified duration (e.g.,
 72 hours).
 - A viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) is added to each well.
 - The signal (luminescence or absorbance) is measured, which correlates with the number of viable cells.
 - IC50 values are determined from the resulting dose-response curves.

Kinase Selectivity Profiling

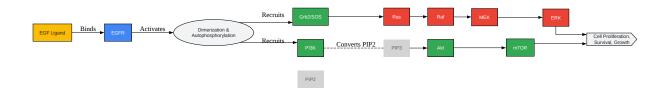
A broad kinase screen was performed to evaluate the selectivity of CHMFL-EGFR-26.[3]

- Principle: Assessing the inhibitory activity of the compound against a large panel of kinases to identify potential off-target effects.
- Procedure (General):
 - $\circ~$ CHMFL-EGFR-26 is tested at a fixed concentration (e.g., 1 $\mu\text{M})$ against a panel of several hundred purified kinases.
 - The percentage of inhibition for each kinase is determined.
 - Selectivity scores (S scores) are calculated based on the number of kinases inhibited above a certain threshold, providing a quantitative measure of selectivity.[3]



Visualizations: Pathways and Workflows

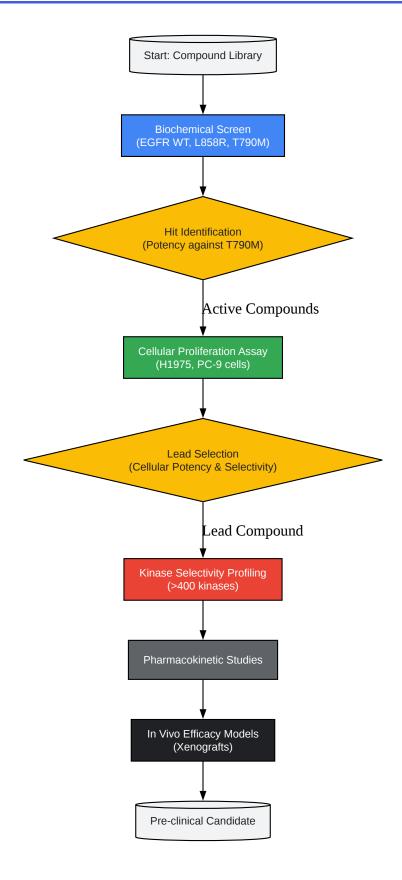
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental processes.



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Caption: EGFR Signaling Cascade.





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Caption: Inhibitor Screening Workflow.





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Caption: Irreversible Inhibition MOA.

Mechanism of Action

CHMFL-EGFR-26 is an irreversible inhibitor, which means it forms a covalent bond with a specific amino acid residue within the ATP-binding site of the EGFR kinase domain.[3] This mechanism is particularly effective against the T790M mutant, as it can overcome the increased ATP affinity associated with this mutation.[3] X-ray crystallography studies revealed that CHMFL-EGFR-26 binds to the EGFR T790M protein in a distinct "DFG-in" and "cHelix-out" inactive conformation.[3] By covalently modifying the receptor, the inhibitor permanently blocks ATP binding and subsequent autophosphorylation, leading to the inhibition of downstream signaling pathways.[3] This sustained inhibition ultimately induces apoptosis and arrests the cell cycle in EGFR-dependent cancer cells.[3]

Conclusion and Future Directions

The initial screening of CHMFL-EGFR-26 identified it as a highly potent and selective irreversible inhibitor of clinically relevant EGFR mutants, including the resistant T790M form.[3] It demonstrated significant anti-proliferative activity in NSCLC cell lines driven by these mutations.[3] The compound's favorable selectivity profile suggests a potentially wider therapeutic window compared to less selective inhibitors.[3] Based on these promising results, CHMFL-EGFR-26 has undergone further pre-clinical evaluation, including pharmacokinetic studies and in vivo efficacy testing in xenograft mouse models, where it showed dose-dependent tumor suppression.[3]

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